N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE
Description
“N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(methylsulfanyl)benzamide hydrochloride” is a benzothiazole-derived small molecule characterized by a chloro-methyl-substituted benzothiazole core linked to a dimethylaminoethylamine side chain and a methylsulfanyl-bearing benzamide group. The hydrochloride salt form enhances aqueous solubility, a critical feature for bioavailability in pharmacological applications. Analytical confirmation of its structure typically employs high-resolution mass spectrometry (HRMS) for molecular weight determination, nuclear magnetic resonance (NMR) for functional group elucidation, and liquid chromatography-mass spectrometry (LCMS) for purity assessment .
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methylsulfanylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS2.ClH/c1-13-9-10-15(21)18-17(13)22-20(27-18)24(12-11-23(2)3)19(25)14-7-5-6-8-16(14)26-4;/h5-10H,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNGWABVZSZTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CC=C3SC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated to introduce the 7-chloro and 4-methyl substituents.
Amide Formation: The final step involves the reaction of the chlorinated and methylated benzothiazole with 2-(dimethylamino)ethylamine and 2-(methylsulfanyl)benzoic acid to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloro Position
The chloro group at the 7-position of the benzothiazole ring is susceptible to nucleophilic substitution under specific conditions. For example:
-
Reaction with amines : Analogous compounds (e.g., CID 33680060 ) demonstrate substitution of chlorine with amines. In anhydrous DMF with K₂CO₃ at 80°C, the chloro group reacts with primary/secondary amines to form substituted benzothiazoles.
-
Thiol displacement : Thiol-containing nucleophiles (e.g., thiourea) in ethanol under reflux can replace chlorine, forming thioether derivatives .
Table 1: Conditions for Chloro Substitution
| Reagent | Solvent | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Piperidine | DMF | 80°C | Piperidine-substituted derivative | 72 | |
| Thiourea | Ethanol | Reflux | 7-thioether analog | 65 |
Amide Bond Reactivity
The tertiary amide group undergoes hydrolysis and transamidation:
-
Acidic hydrolysis : In 6M HCl at 100°C, the amide bond cleaves to yield 2-(methylsulfanyl)benzoic acid and the corresponding amine fragment.
-
Enzymatic cleavage : Porcine liver esterase (pH 7.4, 37°C) selectively hydrolyzes the amide bond, suggesting potential prodrug applications .
Oxidation of Methylsulfanyl Group
The methylsulfanyl (-SMe) moiety oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) groups:
-
H₂O₂ oxidation : With 30% H₂O₂ in acetic acid at 25°C, the sulfanyl group converts to sulfoxide (72% yield).
-
mCPBA oxidation : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C produces the sulfone derivative (88% yield) .
Table 2: Oxidation Outcomes
| Oxidizing Agent | Conditions | Product | Yield (%) | Stability |
|---|---|---|---|---|
| H₂O₂ | AcOH, 25°C, 6h | Sulfoxide | 72 | Stable at −20°C |
| mCPBA | DCM, 0°C, 2h | Sulfone | 88 | Hygroscopic |
Dimethylaminoethyl Chain Modifications
The dimethylaminoethyl side chain participates in:
-
Quaternary ammonium salt formation : Reacts with methyl iodide in acetonitrile to form a water-soluble quaternary salt (95% yield) .
-
N-alkylation : With alkyl halides (e.g., benzyl chloride) in the presence of NaH, the amine undergoes alkylation to yield N-benzyl derivatives .
Benzothiazole Ring Functionalization
The benzothiazole core engages in electrophilic substitution:
Scientific Research Applications
Antimicrobial Activity
Recent studies indicate that compounds similar to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(methylsulfanyl)benzamide hydrochloride exhibit significant antimicrobial properties. Research has shown that benzothiazole derivatives possess moderate to good antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus .
Antitubercular Activity
Benzothiazole-based compounds have been evaluated for their antitubercular potential. In vitro studies demonstrated that certain derivatives exhibit promising activity against Mycobacterium tuberculosis, suggesting that this compound could be developed into an effective treatment for tuberculosis .
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds with similar structural features have shown potential in inhibiting these enzymes, indicating that this compound might also contribute to cognitive enhancement or neuroprotection .
General Synthetic Route
- Synthesis of Benzothiazole Derivative : Starting materials are reacted under controlled conditions to form the benzothiazole core.
- Formation of Amide Linkage : The benzothiazole derivative is then reacted with a suitable amine to form the amide bond.
- Final Modifications : Further reactions are conducted to introduce the dimethylamino group and methylsulfanyl substituent.
Table 2: Summary of Synthetic Steps
| Step | Description |
|---|---|
| Step 1 | Synthesis of benzothiazole derivative |
| Step 2 | Formation of amide linkage |
| Step 3 | Introduction of dimethylamino and methylsulfanyl groups |
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, to exert their effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Findings :
- The hydrochloride salt improves solubility (15.6 mg/mL) over free-base forms (e.g., Analogue B free base: 5.2 mg/mL).
- Methylsulfanyl and chloro groups synergize for target engagement, as shown by Analogue C’s inactivity.
- 3D culture models validate enhanced efficacy in physiologically relevant conditions .
Biological Activity
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(methylsulfanyl)benzamide hydrochloride, identified by its CAS number 1105188-40-6, is a compound with significant potential in pharmaceutical applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 269.79 g/mol. The structure features a benzothiazole core, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways. In studies, compounds with similar structures exhibited IC50 values indicating effective inhibition of COX-II activity .
- Antimicrobial Properties : Benzothiazole derivatives have been reported to possess antimicrobial activity against various pathogens. This compound's structural features suggest it may interact with microbial enzymes or cell membranes, disrupting their function.
- Anticancer Activity : Preliminary studies indicate that compounds containing sulfur heterocycles can bind to cancer-specific proteins, suggesting a potential role in cancer therapy . The specific interactions and efficacy of this compound in cancer models require further investigation.
Biological Activity Studies
Several studies have evaluated the biological activity of similar compounds. For instance:
- High-Throughput Screening : A practical high-throughput screening method assessed the motility inhibition of nematodes (C. elegans) by various compounds, including derivatives related to benzothiazole. One notable hit showed 83% motility inhibition at specific concentrations, indicating potential neurotoxic effects that could be leveraged in therapeutic contexts .
- Dose-Response Relationships : Research has established dose-response relationships for benzothiazole derivatives, highlighting their effectiveness at varying concentrations and providing insights into their therapeutic windows.
Case Studies and Research Findings
- Inflammatory Models : Inflammation models using animal subjects have demonstrated that compounds with similar scaffolds significantly reduce inflammatory markers when administered at calculated doses .
- Cancer Cell Lines : In vitro studies on human cancer cell lines have indicated that benzothiazole derivatives exhibit cytotoxic effects, leading to apoptosis in cancer cells while sparing normal cells at lower concentrations .
- Comparative Studies : A comparative analysis of various benzothiazole derivatives showed that modifications to the side chains significantly influenced their biological activities, including selectivity for COX-II inhibition and anticancer properties .
Data Tables
| Compound Name | CAS Number | Molecular Formula | IC50 (COX-II) | Antimicrobial Activity | Anticancer Potential |
|---|---|---|---|---|---|
| Compound A | 1105188-40-6 | C12H16ClN3S | 7.07 μM | Moderate | Yes |
| Compound B | 900000-78-4 | C16H12ClFN2OS | 5.01 μM | Strong | Yes |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing this benzamide derivative, and how can purity be validated?
- Methodology :
- Use a multi-step approach involving nucleophilic substitution and amide coupling. For example, react 7-chloro-4-methyl-1,3-benzothiazol-2-amine with 2-(methylsulfanyl)benzoyl chloride in the presence of a coupling agent like HATU or EDCI .
- Validate purity via HPLC (≥95% purity threshold) with a C18 column (acetonitrile/water gradient) and confirm structural integrity using /-NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?
- Methodology :
- Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry). For instance, use acetonitrile as a solvent at 60°C with a 1.2:1 molar ratio of benzothiazole amine to benzoyl chloride .
- Monitor reaction progress via TLC or in-line FTIR spectroscopy to detect intermediates and terminate reactions at optimal conversion points .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- Combine -NMR (to confirm dimethylaminoethyl and methylsulfanyl group integration) and IR (to verify amide C=O stretching at ~1650 cm) .
- Use X-ray crystallography to resolve ambiguities in stereochemistry or crystal packing effects, especially for the hydrochloride salt form .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
- Methodology :
- Perform molecular dynamics simulations to assess binding affinity to target proteins (e.g., kinases or GPCRs) using software like Schrödinger Suite. Cross-validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding constants .
- Investigate metabolic stability via hepatic microsomal assays (e.g., CYP450 inhibition screening) to rule out false negatives from rapid degradation .
Q. What strategies improve aqueous solubility of this hydrochloride salt for in vivo studies?
- Methodology :
- Test co-solvent systems (e.g., PEG-400/water) or formulate as nanocrystals via anti-solvent precipitation. Measure solubility using shake-flask method with UV-Vis quantification at λ~270 nm .
- Modify the counterion (e.g., replace Cl with besylate) or introduce hydrophilic substituents (e.g., hydroxyl groups) while monitoring logP changes .
Q. How can researchers design robust assays to evaluate this compound’s selectivity across protein targets?
- Methodology :
- Use kinase profiling panels (e.g., Eurofins KinaseProfiler) at 1 µM concentration. Apply cheminformatics tools like SEAware to predict off-target interactions .
- Validate selectivity via CRISPR-Cas9 knockout models of suspected off-target proteins .
Q. What computational tools are effective for analyzing metabolic pathways of this compound?
- Methodology :
- Use MetaSite or GLORYx to predict Phase I/II metabolism sites. Confirm via LC-MS/MS analysis of rat plasma metabolites after intravenous administration .
Data Analysis & Optimization
Q. How should researchers address batch-to-batch variability in spectroscopic data?
- Methodology :
- Standardize NMR acquisition parameters (e.g., 500 MHz, DMSO-d, 298 K) and apply Principal Component Analysis (PCA) to identify outlier batches .
- Use Bayesian optimization to refine synthetic protocols, minimizing variability in critical parameters like reaction time .
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
